

Using 3',4'-Dibromo-5'-fluoroacetophenone as a pharmaceutical intermediate

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Compound of Interest

Compound Name:	3',4'-Dibromo-5'-fluoroacetophenone
CAS No.:	1803776-35-3
Cat. No.:	B1530097

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Application Note: Strategic Functionalization of 3',4'-Dibromo-5'-fluoroacetophenone in Pharmaceutical Synthesis

Abstract

This application note details the strategic utilization of 3',4'-Dibromo-5'-fluoroacetophenone (CAS 1803776-35-3) as a high-value scaffold in Fragment-Based Drug Discovery (FBDD). Specifically designed for medicinal chemists, this guide addresses the unique reactivity challenges posed by its contiguous halogenation pattern. We provide validated protocols for regioselective Suzuki-Miyaura cross-coupling—differentiating between sterically and electronically distinct bromine sites—and downstream heterocycle formation via the acetyl handle. This intermediate is critical for developing kinase inhibitors and metabolically stable receptor modulators.

Introduction: The "Halogen Dance" in Drug Design

In modern drug discovery, the integration of fluorine is a pivotal strategy to enhance metabolic stability by blocking cytochrome P450 oxidation sites [1]. 3',4'-Dibromo-5'-

fluoroacetophenone offers a rare trifunctional platform:

- 5'-Fluorine: Acts as a metabolic blocker and modulates the pKa of neighboring functional groups.
- 3',4'-Dibromides: Provide two distinct electrophilic handles for sequential cross-coupling, enabling the rapid construction of non-linear cores (e.g., biaryls, heterobiaryls).
- Acetyl Group: A versatile precursor for heterocycle synthesis (thiazoles, pyrazoles) or chiral amine generation.

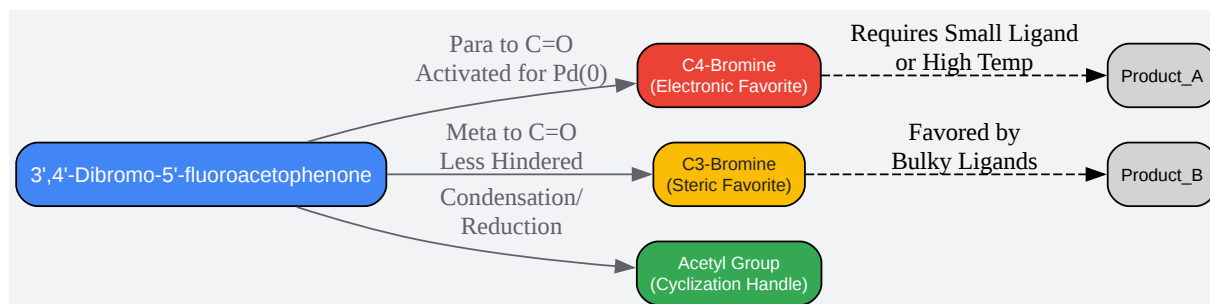
The primary challenge with this scaffold is regioselectivity. The C4-bromide is electronically activated (para to the acetyl EWG) but sterically crowded (flanked by Br and F). The C3-bromide is sterically more accessible but electronically less activated (meta to acetyl). This guide provides the logic to control this reactivity.

Chemical Profile & Handling

Property	Specification
Chemical Name	3',4'-Dibromo-5'-fluoroacetophenone
CAS Number	1803776-35-3
Molecular Formula	C H Br FO
Molecular Weight	295.93 g/mol
Physical State	Off-white to pale yellow solid (low melting)
Storage	2–8°C, under inert atmosphere (Ar/N)
Solubility	Soluble in DCM, THF, Toluene, DMSO

Strategic Reactivity Guide

The following diagram illustrates the competitive reactivity landscape of the molecule. Understanding the interplay between steric hindrance and electronic activation is key to yield optimization.



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Figure 1: Reactivity map highlighting the divergence between electronic activation (C4) and steric accessibility (C3).

Application Protocol 1: Regioselective Suzuki-Miyaura Coupling

Objective: Selectively functionalize the C4-position. Rationale: Although C4 is sterically encumbered by the flanking C3-Br and C5-F, it is the most electron-deficient site (para to the acetyl group). To overcome the steric penalty and exploit this electronic activation, we utilize a catalyst system with a small cone angle or high activity, such as Pd(dppf)Cl

or SPhos Pd G2, which are known to facilitate oxidative addition in hindered, electron-poor systems [2].

Materials:

- Substrate: **3',4'-Dibromo-5'-fluoroacetophenone** (1.0 eq)[1]
- Boronic Acid: Phenylboronic acid (1.1 eq)

- Catalyst: Pd(dppf)Cl

·CH

Cl

(3 mol%)

- Base: K

CO

(2.0 M aqueous solution, 3.0 eq)

- Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

- Setup: In a glovebox or under active nitrogen flow, charge a reaction vial with the substrate (296 mg, 1.0 mmol), phenylboronic acid (134 mg, 1.1 mmol), and Pd(dppf)Cl (24 mg, 0.03 mmol).
- Solvation: Add degassed 1,4-dioxane (5 mL) and seal the vial with a septa cap.
- Activation: Inject degassed aqueous K CO (1.5 mL) via syringe.
- Reaction: Heat the mixture to 60°C for 4–6 hours. Note: Monitoring is crucial. Higher temperatures (>80°C) may promote "halogen dance" or bis-coupling.
- QC Check (HPLC/LC-MS): Look for the mono-coupled product peak (M+H = 293/295 for Br isotope pattern). If C3-coupling is observed, lower temperature to 45°C and increase reaction time.
- Workup: Dilute with EtOAc, wash with brine, dry over Na

SO

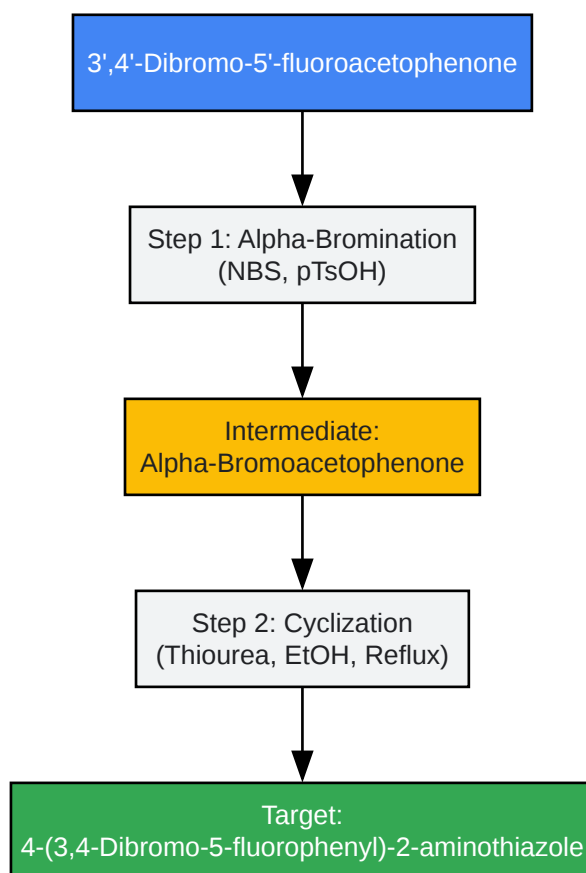
, and concentrate.

- Purification: Flash chromatography (Hexane/EtOAc gradient). The C4-substituted product typically elutes slightly later than the starting material due to increased polarity.

Application Protocol 2: Hantzsch Thiazole Synthesis (Acetyl Functionalization)

Objective: Convert the acetyl group into an aminothiazole core, a privileged scaffold in kinase inhibitors (e.g., Dasatinib analogues) [3].

Workflow Diagram:



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Figure 2: Sequential conversion of the acetyl handle to a bioactive thiazole heterocycle.

Step-by-Step Methodology:

Step A:

-Bromination[2]

- Dissolve **3',4'-Dibromo-5'-fluoroacetophenone** (1.0 mmol) in acetonitrile (5 mL).
- Add N-Bromosuccinimide (NBS) (1.05 eq) and p-Toluenesulfonic acid (pTsOH) (0.1 eq).
- Reflux at 80°C for 2 hours. The solution will turn from yellow to colorless as NBS is consumed.
- Concentrate and perform a quick aqueous wash. Use the crude
-bromo ketone immediately (unstable).

Step B: Thiazole Cyclization

- Dissolve the crude
-bromo intermediate in Ethanol (5 mL).
- Add Thiourea (1.2 eq).
- Reflux for 1 hour. A precipitate (HBr salt of the thiazole) often forms.
- Neutralization: Cool to room temperature, add saturated NaHCO
to pH 8.
- Isolation: Filter the solid precipitate or extract with DCM.
- Result: This yields the 2-aminothiazole scaffold, retaining the Ar-Br and Ar-F handles for further elaboration.

Quality Control & Troubleshooting

Issue	Probable Cause	Corrective Action
Bis-coupling (Suzuki)	Temperature too high; Excess boronic acid.	Reduce temp to 40-50°C; Use stoichiometric limiting boronic acid (0.95 eq).
Regioisomer Mix	Ligand sterics mismatch.	Switch to XPhos (favors steric accessibility) or PPh (smaller, favors electronics).
Dehalogenation	Pd-hydride formation (beta-hydride elimination from solvent).	Avoid alcoholic solvents (use Toluene/Dioxane); Ensure rigorous degassing.

References

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Sources

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